2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid
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Overview
Description
2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with two chlorine atoms and one fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under specific conditions. One common method involves the reaction of a suitable fluorinated precursor with a chlorinating agent in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted cyclopropane derivatives .
Scientific Research Applications
2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways depend on the context of its application, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid include other fluorinated and chlorinated cyclopropane derivatives, such as:
- 2,2-Dichlorocyclopropane-1-carboxylic acid
- 1-Fluorocyclopropane-1-carboxylic acid
- 2,2-Difluorocyclopropane-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Biological Activity
2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid is an organofluorine compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities. This compound features a cyclopropane ring with two chlorine atoms and one fluorine atom attached to a carboxylic acid functional group, which influences its reactivity and interactions with biological systems.
The molecular formula of this compound is C4H4Cl2FO2. Its distinctive three-membered ring structure contributes to its unique chemical behavior, including:
- Acid-base reactions : The carboxylic acid group can participate in typical acid-base reactions.
- Substitution reactions : The presence of halogen atoms allows for nucleophilic substitutions where the halogens can be replaced by nucleophiles.
- Ring-opening reactions : The strain in the cyclopropane ring facilitates reactions leading to further functionalization.
The biological activity of this compound is primarily mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in the structure and function of these biomolecules, influencing various biological pathways.
Biological Activities
Research indicates that compounds containing fluorine often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. The specific biological activities associated with this compound include:
- Anti-inflammatory properties : Similar to other fluorinated cyclopropanes, it may exhibit significant anti-inflammatory effects.
- Antimicrobial activity : Preliminary studies suggest potential antimicrobial properties, which are being explored for therapeutic applications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Fluorocyclopropane-1-carboxylic acid | Contains only one fluorine atom | Simpler reactivity profile |
2,2-Dichlorocyclopropane-1-carboxylic acid | Lacks fluorine; more reactive due to two chlorine atoms | Higher reactivity due to dual chlorination |
1,1-Difluorocyclopropane | Exhibits different reactivity patterns | Primarily used in synthetic applications |
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with various biological targets. For example:
- Binding Affinity Studies : Investigations into the binding affinity of this compound with specific proteins have shown promising results, suggesting potential as a lead compound for drug development.
- Cellular Studies : In vitro studies have demonstrated that this compound can induce significant changes in cellular pathways associated with inflammation and microbial resistance.
- Therapeutic Potential : Ongoing research is evaluating its effectiveness as a therapeutic agent in treating conditions related to inflammation and infection.
Properties
Molecular Formula |
C4H3Cl2FO2 |
---|---|
Molecular Weight |
172.97 g/mol |
IUPAC Name |
2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H3Cl2FO2/c5-4(6)1-3(4,7)2(8)9/h1H2,(H,8,9) |
InChI Key |
YMCCPPMJLLMUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)(C(=O)O)F |
Origin of Product |
United States |
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